N-(4-hydroxynaphthalen-1-yl)acetamide
Description
N-(4-Hydroxynaphthalen-1-yl)acetamide (CAS: 523-68-2) is an acetamide derivative featuring a naphthalene ring substituted with a hydroxyl group at the 4-position and an acetamide group at the 1-position. Its molecular formula is C₁₃H₁₃NO₂, with a molar mass of 215.25 g/mol . It is structurally related to bioactive acetamides, which are often explored for enzyme inhibition (e.g., monoamine oxidases, cholinesterases) due to their hydrogen-bonding capabilities and planar aromatic systems .
Properties
CAS No. |
85-12-1 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H11NO2/c1-8(14)13-11-6-7-12(15)10-5-3-2-4-9(10)11/h2-7,15H,1H3,(H,13,14) |
InChI Key |
KBJFWKRDRSFIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acetamides
Physicochemical and Crystallographic Properties
Table 2: Physical and Crystallographic Data
Key Observations :
- Hydrogen Bonding : The hydroxyl group in this compound facilitates stronger hydrogen bonding compared to chloro or methyl substituents in analogs .
- Lipophilicity : Chlorine and methyl groups (e.g., in ) increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
- Crystal Packing : Bulky substituents (e.g., triazoles in ) disrupt dense packing, while planar naphthalene systems promote π-π interactions .
Key Insights :
- Enzyme Inhibition : The hydroxyl group in this compound may enhance binding to MAO-A or AChE via hydrogen bonding, similar to milacemide derivatives .
- Selectivity : Triazole-linked acetamides (e.g., ) show higher selectivity for MAO-B, while bulkier naphthalene derivatives (e.g., ) are unexplored pharmacologically.
- Biological Gaps : Many structural analogs lack reported bioactivity data, highlighting a need for targeted studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
